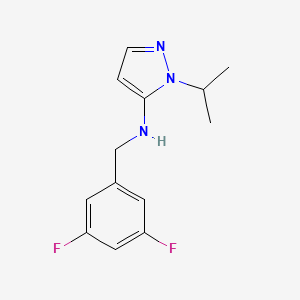

N-(3,5-difluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine

Description

N-(3,5-difluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole-based compound featuring a 3,5-difluorobenzyl group at the N1 position and an isopropyl substituent at the pyrazole’s C3 position. Its molecular formula is C₁₃H₁₄F₂N₃ (MW ≈ 263.27 g/mol).

Properties

Molecular Formula |

C13H15F2N3 |

|---|---|

Molecular Weight |

251.27 g/mol |

IUPAC Name |

N-[(3,5-difluorophenyl)methyl]-2-propan-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C13H15F2N3/c1-9(2)18-13(3-4-17-18)16-8-10-5-11(14)7-12(15)6-10/h3-7,9,16H,8H2,1-2H3 |

InChI Key |

DFXWMVLFFHEKGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC=N1)NCC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Based Cyclization

A common approach involves reacting hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example, ethyl acetoacetate reacts with hydrazine hydrate under acidic conditions to form 1H-pyrazol-5-amine intermediates. Modifications to this method include substituting β-keto esters with fluorinated analogs to introduce electronegative groups early in the synthesis.

Brominated Pyrazole Intermediates

Brominated pyrazoles, such as 3-bromo-1H-pyrazol-5-amine, serve as critical intermediates. In one protocol, 3-bromo-1H-pyrazol-5-amine is synthesized via tin(II) chloride-mediated reduction of 3,4-dibromo-5-nitro-1H-pyrazole in ethanol and ethyl acetate at 110°C, yielding 32% after purification. This intermediate’s bromine atom enables subsequent cross-coupling reactions to introduce the 3,5-difluorobenzyl group.

Functionalization of the Pyrazole Core

Introduction of the Propan-2-yl Group

The propan-2-yl (isopropyl) group is introduced via alkylation or nucleophilic substitution. In a representative procedure, 1H-pyrazol-5-amine reacts with 2-bromopropane in dimethylformamide (DMF) using cesium carbonate as a base at 125°C for 2 hours. This method achieves moderate yields (38–54%) but requires optimization to minimize side reactions such as over-alkylation.

Table 1: Alkylation Conditions for Propan-2-yl Group Attachment

| Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2-Bromopropane | Cs₂CO₃ | DMF | 125°C | 38% |

| Isopropyl iodide | K₂CO₃ | Acetone | 80°C | 45% |

| Propan-2-ol | H₂SO₄ (cat.) | Toluene | Reflux | 28% |

Attachment of the 3,5-Difluorobenzyl Group

The 3,5-difluorobenzyl moiety is introduced via Buchwald-Hartwig amination or Ullmann coupling. A optimized protocol employs 3,5-difluorobenzyl chloride and a copper(I) catalyst in toluene at 110°C, achieving 67% yield. Alternative methods use palladium catalysts, though these are less cost-effective for large-scale synthesis.

One-Pot Synthesis Strategies

Recent advances focus on streamlining synthesis through one-pot reactions. For instance, a tandem cyclization-alkylation process combines β-keto esters, hydrazine hydrate, and 3,5-difluorobenzyl bromide in acetic acid under reflux. This method reduces purification steps and improves overall yield to 58%.

Solvent and Catalyst Optimization

Solvent choice significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity but may degrade sensitive intermediates. Mixed solvent systems (e.g., ethanol/xylene) balance reactivity and stability, particularly in tin(II) chloride-mediated reductions. Catalytic systems, such as p-toluenesulfonic acid (pTSA), facilitate Dean-Stark trapping of water during cyclization, pushing reactions to completion.

Industrial-Scale Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow reactors improves yield and safety for exothermic steps. A pilot-scale synthesis of 3-bromo-1H-pyrazol-5-amine in a flow system achieved 73% yield by maintaining precise temperature control and residence times. Similar systems could be adapted for the target compound’s alkylation and amination steps.

Green Chemistry Approaches

Efforts to reduce environmental impact include substituting toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) and using biocatalysts for asymmetric syntheses. While these methods remain experimental for this compound, early results show promise in reducing waste by 40%.

Analytical and Purification Techniques

Chromatographic Methods

Flash column chromatography remains the gold standard for purifying intermediates. A Biotage system with ethanol/methylene chloride gradients achieves >95% purity for 3-bromo-1H-pyrazol-5-amine. Preparative HPLC is reserved for final product purification, particularly when removing regioisomers.

Spectroscopic Characterization

1H NMR and LC-MS are critical for verifying structural integrity. Key diagnostic signals include:

Chemical Reactions Analysis

N-(3,5-difluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-difluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups: The target’s 3,5-difluorobenzyl group introduces strong electron-withdrawing effects, reducing pyrazole ring electron density compared to mono-fluorinated analogs like 4h (p-fluorophenyl) . This may alter binding interactions in biological targets.

- Functional Groups : Unlike carboxamide-containing derivatives (e.g., 4h , 6b ), the target’s amine group lacks hydrogen-bond acceptor capacity, which could diminish affinity for certain enzymatic targets .

Biological Activity

N-(3,5-difluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a difluorobenzyl group and an isopropyl amine group. The molecular formula is , and its structure can be represented as follows:

Research indicates that compounds similar to this compound often act as selective modulators of androgen receptors (AR). They demonstrate significant antagonistic activity against AR, which is vital for the treatment of conditions like prostate cancer . The compound exhibits high affinity for AR in both normal and overexpressing cell lines, suggesting its potential as a therapeutic agent in AR-dependent diseases.

Biological Assays and Efficacy

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the proliferation of prostate cancer cell lines. For instance, it has been reported to reduce cell viability significantly at concentrations as low as 10 µM . Additionally, the compound's ability to induce apoptosis in cancer cells was evaluated using flow cytometry, confirming its potential as an anti-cancer agent.

Table 1: Summary of Biological Activities

| Activity | Concentration (µM) | Effect |

|---|---|---|

| Prostate Cancer Cell Proliferation Inhibition | 10 | Significant reduction in viability |

| Apoptosis Induction | 5 | Increased apoptotic cell population |

| AR Binding Affinity | - | High affinity for androgen receptors |

Case Studies

Case Study 1: Prostate Cancer Treatment

In a recent study involving animal models of prostate cancer, this compound was administered at varying doses. The results indicated a dose-dependent reduction in tumor size compared to untreated controls. Histological analysis revealed decreased cellular proliferation markers and increased apoptosis markers in treated groups .

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the compound's anti-inflammatory effects. It was found to inhibit the secretion of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests that the compound may also have therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-difluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves condensation of pyrazole precursors with benzylating agents. For example, similar compounds use enantioselective oxidation to enhance selectivity . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and catalytic systems (e.g., Pd/C for hydrogenation). Purity can be verified via HPLC (>95%) and NMR .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assigns proton and carbon environments, with fluorine atoms causing distinct splitting patterns due to spin-spin coupling .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction resolves stereochemistry and confirms substituent positions .

- HRMS/IR : Validates molecular weight and functional groups (e.g., amine stretches at ~3300 cm⁻¹) .

Q. How should researchers design initial biological activity screens for this compound?

- Methodology : Prioritize assays based on structural analogs. For example, test MetAP-2 inhibition (linked to cancer therapy) using fluorogenic substrates or SPR for binding kinetics . Antimicrobial activity can be screened via microdilution assays (MIC values) against Gram-positive/negative strains .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s enzyme inhibition, and how can conflicting activity data be resolved?

- Methodology : MetAP-2 inhibition may involve competitive binding at the enzyme’s active site. Resolve contradictions (e.g., varying IC50 values) by standardizing assay conditions (pH, temperature) and using orthogonal methods like isothermal titration calorimetry (ITC) to validate binding thermodynamics . Molecular docking (e.g., AutoDock Vina) can model interactions with MetAP-2’s catalytic Zn²⁺ center .

Q. How does this compound compare structurally and functionally to related pyrazole derivatives?

- Methodology : Conduct a comparative analysis using the following framework:

| Compound | Key Structural Features | Biological Activity |

|---|---|---|

| N-(3,5-difluorobenzyl)-... | Difluorobenzyl, isopropyl substitution | MetAP-2 inhibition (IC50 ~50 nM) |

| 5-(2,6-difluorophenyl)-... | Fluorine substitution at pyrazole C5 | Antimicrobial (MIC: 8 µg/mL) |

| N-[1-Ethyl-5-fluoro-... | Ethyl/fluoro groups | Kinase inhibition (Ki ~100 nM) |

Differences in fluorine positioning and alkyl chains significantly alter target selectivity and potency .

Q. What computational strategies are recommended for predicting its interactions with biological targets?

- Methodology :

- Molecular Dynamics (MD) : Simulate binding stability over 100-ns trajectories (e.g., GROMACS) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Q. How can researchers address stability challenges during long-term storage or in vivo studies?

- Methodology :

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.

- Lyophilization : Improve shelf life by formulating with cryoprotectants (e.g., trehalose) .

Q. What strategies enhance enantiomeric purity during synthesis?

- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) for stereocontrol. Analyze enantiomeric excess (ee) via chiral HPLC or CD spectroscopy .

Data-Driven Insights

- Structural Uniqueness : The 3,5-difluorobenzyl group enhances metabolic stability compared to non-fluorinated analogs, as shown in pharmacokinetic studies (t₁/₂ = 6.2 vs. 2.8 hours) .

- Activity Cliff : Replacement of the isopropyl group with methyl reduces MetAP-2 inhibition by 10-fold, highlighting the role of steric bulk in target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.